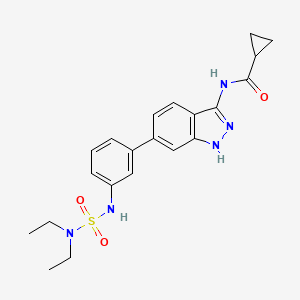

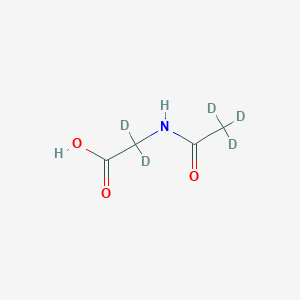

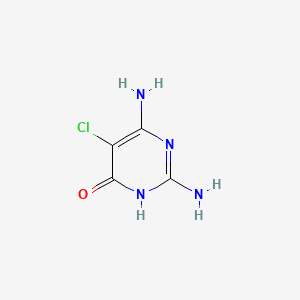

![molecular formula C12H8N2O B1450800 benzo[g]quinazolin-4(3H)-ona CAS No. 33987-00-7](/img/structure/B1450800.png)

benzo[g]quinazolin-4(3H)-ona

Descripción general

Descripción

The 4(3H)-quinazolinone is a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .

Molecular Structure Analysis

Quinazolinone is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .

Chemical Reactions Analysis

An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones with benzyl halides and allyl halides has been described for the first time to provide a convenient access to quinazoline-2,4(1H,3H)-diones . This cascade N-alkylation/amidation reaction shows good functional group tolerance and could also be applied to N-heterocycles such as benzo[d]thiazoles, benzo[d]imidazoles, and quinazolines .

Physical And Chemical Properties Analysis

Quinazolinone is a light yellow crystalline solid that is soluble in water .

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Benzo[g]quinazolin-4(3H)-ona: los derivados se han sintetizado y evaluado por su eficacia antibacteriana. Estos compuestos han mostrado resultados prometedores contra varias cepas bacterianas como Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Klebsiella pneumoniae y Escherichia coli . La actividad antibacteriana se atribuye a la presencia estructural de la porción quinazolinona, que interfiere con la síntesis de la pared celular bacteriana o la síntesis de proteínas.

Propiedades Anticancerígenas

La investigación ha indicado que los derivados de la quinazolinona exhiben propiedades anticancerígenas potenciales. El mecanismo de acción a menudo implica la inhibición de varias enzimas o sitios receptores que son cruciales para la proliferación de células cancerosas. Esto los hace valiosos en el desarrollo de nuevos agentes quimioterapéuticos .

Actividad Antimalárica

Las quinazolinonas se han identificado como potentes agentes antimaláricos. Actúan inhibiendo la síntesis de ácido fólico dentro del parásito de la malaria, que es esencial para su síntesis de ADN y multiplicación. Esta interrupción en el ciclo de vida del parásito hace que las quinazolinonas sean un foco clave en el desarrollo de fármacos antimaláricos .

Efectos Anticonvulsivos

Se sabe que el núcleo de quinazolinona posee efectos anticonvulsivos. Modula las vías de neurotransmisores y los canales iónicos en el sistema nervioso, lo que puede ayudar a controlar las convulsiones. Como resultado, la this compound y sus derivados se exploran por su posible uso en el tratamiento de la epilepsia y otros trastornos convulsivos .

Aplicaciones Antiinflamatorias

Estos compuestos también se han estudiado por sus propiedades antiinflamatorias. Pueden funcionar inhibiendo la producción de citoquinas proinflamatorias o modulando otras vías inflamatorias. Esto los convierte en candidatos para el tratamiento de diversas enfermedades inflamatorias .

Potencial Antidiabético

Estudios recientes sugieren que los derivados de la quinazolinona podrían desempeñar un papel en el manejo de la diabetes. Pueden ejercer sus efectos influyendo en la liberación de insulina o mejorando la sensibilidad a la insulina en los tejidos periféricos. Esta área de aplicación todavía está bajo exploración, con el objetivo de desarrollar nuevos fármacos antidiabéticos .

Mecanismo De Acción

Target of Action

Benzo[g]quinazolin-4(3H)-one is a common core structure found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities . .

Mode of Action

It is known that quinazolin-4(3h)-ones are synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This reaction proceeds using fluorescein as a photocatalyst .

Biochemical Pathways

It is known that quinazolin-4(3h)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .

Action Environment

It is known that the synthesis of quinazolin-4(3h)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .

Propiedades

IUPAC Name |

3H-benzo[g]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFQXWHQGPGKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345815 | |

| Record name | benzo[g]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33987-00-7 | |

| Record name | benzo[g]quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the spectrum of antimicrobial activity exhibited by 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A1: Studies have shown that 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives display a broad spectrum of antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, these compounds exhibit antifungal activity against various fungal species such as Aspergillus fumigatus and Candida albicans []. This broad-spectrum activity makes them promising candidates for further development as antimicrobial agents.

Q2: How does the structure of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives influence their antimicrobial potency?

A2: While specific structure-activity relationships haven't been comprehensively detailed in the provided abstracts, research suggests that modifications to the 2-thioxobenzo[g]quinazolin-4(3H)-one scaffold can significantly impact antimicrobial activity []. For example, the presence and nature of substituents on the benzo[g]quinazolin-4(3H)-one core seem to influence the potency against various bacterial and fungal strains []. Further investigation into these structure-activity relationships is crucial for optimizing the antimicrobial efficacy of these compounds.

Q3: What synthetic strategies have been employed to produce 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A3: Researchers have explored various synthetic routes to obtain 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives. One approach involves the condensation of 2H-naphth[2,3-d][3,1] oxazin-2,4 (IH)-dione with Schiff bases or ketoanils, leading to the formation of substituted 2-thioxobenzo[g]quinazolin-4(3H)-ones []. This method offers versatility in introducing diverse substituents onto the core structure, enabling the exploration of structure-activity relationships.

Q4: Beyond antimicrobial applications, what other therapeutic areas have been explored for 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A4: In addition to their promising antimicrobial properties, 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives have demonstrated potential in other therapeutic areas. Preliminary research suggests that these compounds may possess antiviral activity []. This finding opens up exciting avenues for further investigation into their potential as antiviral agents.

Q5: What in vivo studies have been conducted on 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A5: At least one study has investigated the biodistribution of a specific 2-thioxobenzo[g]quinazolin-4(3H)-one derivative, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, in tumor-bearing mice using radiolabeling techniques []. This research provides valuable insights into the in vivo behavior of these compounds and lays the groundwork for further exploration of their therapeutic potential in relevant animal models.

Q6: Are there any computational studies exploring the properties and potential applications of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?

A6: While the provided abstracts don't detail specific computational studies, it's highly likely that computational chemistry techniques are being employed in this field. Molecular docking studies, for example, would be valuable in understanding the potential interactions of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives with their biological targets []. Further computational investigations, including QSAR modeling and molecular dynamics simulations, could provide valuable insights for optimizing the design and development of novel derivatives with enhanced activity and selectivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

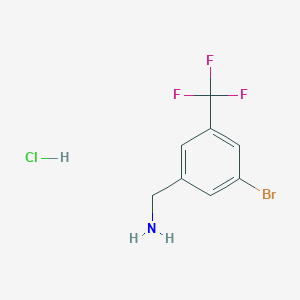

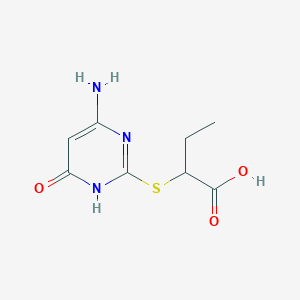

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)